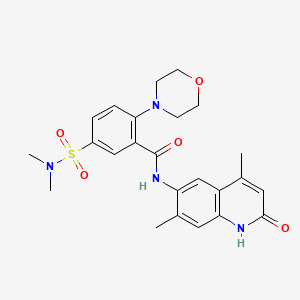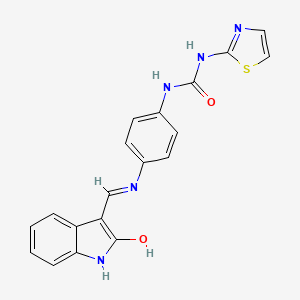
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate is a complex compound that combines magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid in a tetrahydrate form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate typically involves the reaction of magnesium salts with (2S)-2-aminopentanedioic acid in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the tetrahydrate complex. The process may involve the following steps:
- Dissolving magnesium salts (e.g., magnesium acetate) in water.
- Adding (2S)-2-aminopentanedioic acid to the solution.
- Adjusting the pH to a specific range to facilitate the reaction.
- Allowing the solution to crystallize, forming the tetrahydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced crystallization techniques ensures the consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may involve the addition of reducing agents, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role in drug formulations.
Industry: It can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate involves its interaction with specific molecular targets and pathways. The magnesium ions may play a role in stabilizing the compound and facilitating its interactions with other molecules. The (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid components may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other magnesium complexes with amino acids or carboxylic acids, such as magnesium acetate tetrahydrate and magnesium diethanoate tetrahydrate.
Uniqueness
What sets magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate apart is its specific combination of magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid, along with its tetrahydrate form
Propiedades
Fórmula molecular |
C10H24MgN2O12 |
|---|---|
Peso molecular |
388.61 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C5H9NO4.Mg.4H2O/c2*6-3(5(9)10)1-2-4(7)8;;;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;4*1H2/q;;+2;;;;/p-2/t2*3-;;;;;/m00...../s1 |
Clave InChI |
ZWCGDRSVJYJGFY-GYDBBPQESA-L |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)N.C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.O.O.O.[Mg+2] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)[O-])C(C(=O)[O-])N.O.O.O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)










